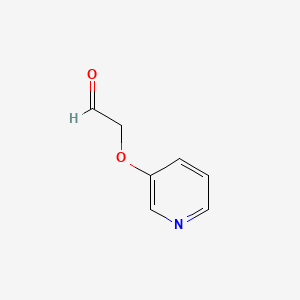
(Pyridin-3-yloxy)-acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pyridin-3-yloxy)-acetaldehyde: is an organic compound with the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol . It is characterized by the presence of a pyridine ring attached to an acetaldehyde group through an oxygen atom. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Pyridin-3-yloxy)-acetaldehyde typically involves the reaction of 3-hydroxypyridine with acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: (Pyridin-3-yloxy)-acetaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions on the pyridine ring.
Major Products:
Oxidation: Formation of (3-Pyridinyloxy)acetic acid.
Reduction: Formation of (3-Pyridinyloxy)ethanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: (Pyridin-3-yloxy)-acetaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: Research has explored the potential biological activities of derivatives of this compound. These derivatives have been investigated for their potential as enzyme inhibitors and therapeutic agents .
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and pharmaceuticals. Its unique structure allows for the development of novel compounds with specific properties.
Mecanismo De Acción
The mechanism of action of (Pyridin-3-yloxy)-acetaldehyde and its derivatives often involves interactions with biological macromolecules such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, the pyridine ring can engage in π-π interactions and hydrogen bonding with target molecules .
Comparación Con Compuestos Similares
- (2-Pyridinyloxy)acetaldehyde
- (4-Pyridinyloxy)acetaldehyde
- (3-Pyridinyloxy)propionaldehyde
Comparison: (Pyridin-3-yloxy)-acetaldehyde is unique due to the position of the oxygen atom on the pyridine ring, which influences its reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a distinct compound of interest in research and industry .
Propiedades
Número CAS |
163348-43-4 |
|---|---|
Fórmula molecular |
C7H7NO2 |
Peso molecular |
137.138 |
Nombre IUPAC |
2-pyridin-3-yloxyacetaldehyde |
InChI |
InChI=1S/C7H7NO2/c9-4-5-10-7-2-1-3-8-6-7/h1-4,6H,5H2 |
Clave InChI |
NLUXMPMNEDOPLE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)OCC=O |
Sinónimos |
Acetaldehyde, (3-pyridinyloxy)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















